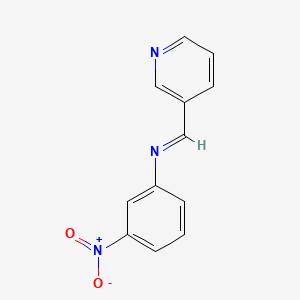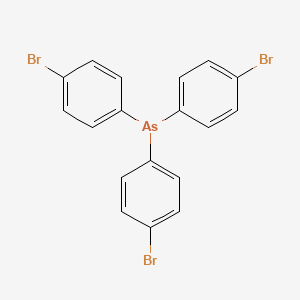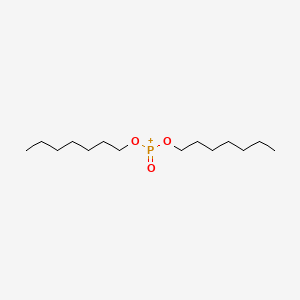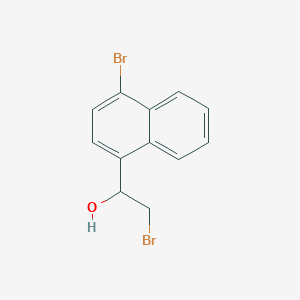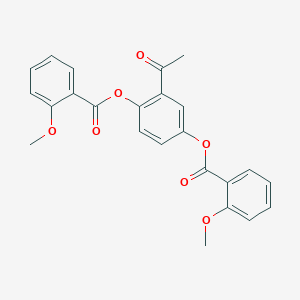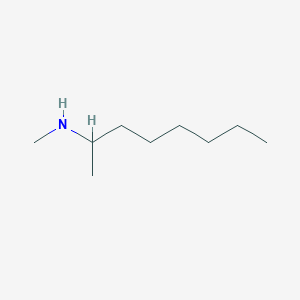
1,3,4-Oxadiazole, 2-amino-5-(diphenylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,4-Oxadiazole, 2-amino-5-(diphenylmethyl)- is a heterocyclic compound that contains an oxygen atom and two nitrogen atoms in a five-membered ring. This compound is part of the broader class of 1,3,4-oxadiazoles, which are known for their diverse biological activities and applications in various fields, including medicine, agriculture, and materials science .
Métodos De Preparación
The synthesis of 1,3,4-oxadiazole, 2-amino-5-(diphenylmethyl)- typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of an acylhydrazide with carbon disulfide in a basic alcohol solution, followed by acidification . Another approach involves the use of N-isocyaniminotriphenylphosphorane and aldehydes in a one-pot, three-component reaction under mild conditions . Industrial production methods often utilize these synthetic routes but on a larger scale, optimizing reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
1,3,4-Oxadiazole, 2-amino-5-(diphenylmethyl)- undergoes various chemical reactions, including:
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include bases like potassium carbonate, oxidizing agents like iodine, and reducing agents like sodium borohydride. Major products formed from these reactions include various substituted oxadiazole derivatives, which can exhibit different biological activities .
Aplicaciones Científicas De Investigación
1,3,4-Oxadiazole, 2-amino-5-(diphenylmethyl)- has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 1,3,4-oxadiazole, 2-amino-5-(diphenylmethyl)- involves its interaction with various molecular targets and pathways. For instance, it can inhibit enzymes like thymidylate synthase and topoisomerase II, which are crucial for DNA replication and cell division . Additionally, the compound can interact with nucleic acids and proteins, disrupting their normal functions and leading to cell death in cancer cells .
Comparación Con Compuestos Similares
1,3,4-Oxadiazole, 2-amino-5-(diphenylmethyl)- can be compared with other similar compounds, such as:
1,3,4-Oxadiazole, 2-amino-5-(phenylmethyl)-: This compound has a similar structure but with a phenyl group instead of a diphenylmethyl group, leading to different biological activities.
1,3,4-Thiadiazole, 2-amino-5-(diphenylmethyl)-: This compound contains a sulfur atom instead of an oxygen atom in the ring, which can result in different chemical reactivity and biological properties.
The uniqueness of 1,3,4-oxadiazole, 2-amino-5-(diphenylmethyl)- lies in its specific substitution pattern, which can enhance its biological activity and make it a valuable compound for various applications .
Propiedades
Número CAS |
5711-75-1 |
|---|---|
Fórmula molecular |
C15H13N3O |
Peso molecular |
251.28 g/mol |
Nombre IUPAC |
5-benzhydryl-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C15H13N3O/c16-15-18-17-14(19-15)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H,(H2,16,18) |
Clave InChI |
ZVHSBFNKBJJDPN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=NN=C(O3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-diethyl-4-[[4-(4-nitrophenyl)sulfanylphenyl]iminomethyl]aniline](/img/structure/B14732978.png)

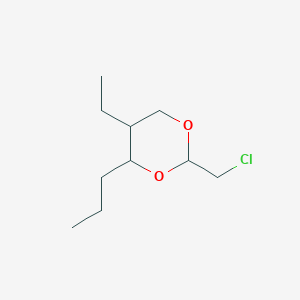
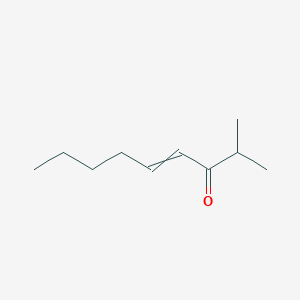
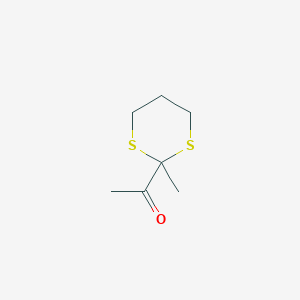
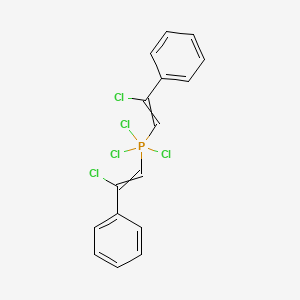
![2-[(Dimethylamino)methyl]-4-(2-phenylpropan-2-yl)phenol](/img/structure/B14733027.png)
